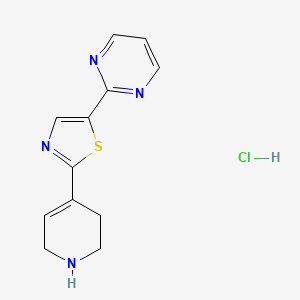

5-(Pyrimidin-2-yl)-2-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride

Description

5-(Pyrimidin-2-yl)-2-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride is a heterocyclic compound featuring a pyrimidine ring, a partially unsaturated tetrahydropyridine moiety, and a thiazole core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmacological applications .

Properties

Molecular Formula |

C12H13ClN4S |

|---|---|

Molecular Weight |

280.78 g/mol |

IUPAC Name |

5-pyrimidin-2-yl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole;hydrochloride |

InChI |

InChI=1S/C12H12N4S.ClH/c1-4-14-11(15-5-1)10-8-16-12(17-10)9-2-6-13-7-3-9;/h1-2,4-5,8,13H,3,6-7H2;1H |

InChI Key |

WQFJTMUARYPKRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=NC=C(S2)C3=NC=CC=N3.Cl |

Origin of Product |

United States |

Biological Activity

5-(Pyrimidin-2-yl)-2-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride (commonly referred to as compound 1) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for compound 1 is , and its structure features a pyrimidine ring and a thiazole ring, which are known to contribute to various biological activities. The presence of the tetrahydropyridine moiety is also significant for its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features to compound 1 exhibit significant anticancer properties. For instance, derivatives of thiazole and pyrimidine have been shown to inhibit cell proliferation in various cancer cell lines. The following table summarizes some related findings:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation |

| Compound A | U-937 (Leukemia) | <0.12 | Apoptosis induction through caspase activation |

| Compound B | A549 (Lung Cancer) | 10.5 | Inhibits HDAC activity |

These findings suggest that compound 1 may similarly induce apoptosis in cancer cells through mechanisms involving p53 and caspases, as seen with other thiazole and pyrimidine derivatives .

Neuroprotective Effects

In addition to its anticancer potential, compound 1 may also exhibit neuroprotective effects. Studies on related compounds have shown that they can protect neurons from oxidative stress and neurotoxicity associated with neurodegenerative diseases. For example, research on tetrahydropyridine derivatives has demonstrated their ability to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegeneration:

- Neuroprotection : Compounds similar to compound 1 have been found to protect dopaminergic neurons from MPTP-induced toxicity in animal models by inhibiting MAO-B activity .

Study 1: Anticancer Activity Assessment

A study was conducted to evaluate the cytotoxic effects of compound 1 on various cancer cell lines. The results indicated that it had a significant effect on MCF-7 cells, leading to increased levels of apoptotic markers such as cleaved caspase-3 and p53 expression.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of related compounds against MPTP-induced toxicity. The study found that these compounds could significantly reduce dopamine depletion in mouse models, suggesting a protective mechanism that may be relevant for compound 1 as well.

Scientific Research Applications

Synthesis and Chemical Properties

5-(Pyrimidin-2-yl)-2-(1,2,3,6-tetrahydropyridin-4-yl)thiazole hydrochloride is synthesized through a multi-step chemical process involving the reaction of pyrimidine and thiazole derivatives. The synthesis typically includes:

- Formation of the Thiazole Ring : The thiazole moiety is synthesized from appropriate precursors such as thiourea and α-halo ketones.

- Pyrimidine Substitution : The pyrimidine ring is introduced through nucleophilic substitution reactions.

- Hydrochloride Salt Formation : The final product is often converted to its hydrochloride salt to enhance solubility and stability.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research:

Anticancer Activity

Recent studies have shown that thiazole-containing compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxic Evaluation : A study evaluated the cytotoxicity of thiazole derivatives against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines using the MTT assay. Compounds similar to this compound demonstrated promising results in inhibiting cell proliferation .

Modulation of Protein Kinases

Thiazole-pyrimidine hybrids have been identified as potential inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle:

- Mechanism of Action : These compounds may inhibit CDK4 and CDK6 activity, thereby preventing tumor cell proliferation. This mechanism positions them as promising candidates for cancer therapeutics .

Antimicrobial Properties

Thiazole derivatives are also recognized for their antibacterial properties:

- Antibacterial Studies : Research has shown that certain thiazole compounds exhibit activity against Gram-positive bacteria. This suggests that this compound could be explored for its potential use in treating bacterial infections .

Therapeutic Potential

The therapeutic applications of this compound extend beyond oncology:

- Neurological Disorders : Given its ability to modulate GPCRs (G protein-coupled receptors), this compound may have implications in treating central nervous system disorders .

- Inflammatory Conditions : The anti-inflammatory properties associated with thiazole compounds suggest potential applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Case Studies

Several case studies highlight the effectiveness of thiazole-pyrimidine derivatives:

- Study on Cytotoxic Effects : A series of pyridopyrimidine-thiazole hybrids were synthesized and tested against MCF-7 and HeLa cells. The study concluded that specific substitutions enhanced cytotoxicity significantly .

- Antibacterial Evaluation : A recent investigation into thiazole derivatives revealed potent activity against bacterial strains, suggesting a viable path for developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound’s unique combination of pyrimidine, thiazole, and tetrahydropyridine distinguishes it from related molecules. Below is a comparative analysis with structurally or functionally similar compounds:

Key Observations:

Thiazole vs. Pyridine : The thiazole ring in the target compound introduces sulfur, which may enhance electronic interactions (e.g., hydrogen bonding or π-stacking) compared to pyridine-based analogs like 2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine HCl .

Salt Form : The hydrochloride salt improves solubility over neutral analogs such as 5-(3,4-dimethoxybenzyl)pyrimidine-2,4-diamine, which could limit bioavailability in vivo .

Pharmacological Implications

- Serotonin Receptor Binding: Clozapine and related atypical antipsychotics exhibit nanomolar affinity for 5-HT6/7 receptors due to heterocyclic components . The target compound’s pyrimidine-thiazole core may mimic this interaction, though empirical data are needed.

- Selectivity : Unlike clozapine, which binds broadly to multiple receptors (e.g., dopamine D2, histamine H1), the target compound’s simpler structure might offer selectivity for serotonin receptors, reducing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.